(3,4-Dimethoxyphenyl)(piperidin-1-yl)methanethione
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Overview
Description
1-(3,4-Dimethoxybenzenecarbothioyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzenecarbothioyl)piperidine typically involves the reaction of piperidine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenecarbothioyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenecarbothioyl)piperidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid known for its antiproliferative and antimetastatic effects on cancer cells
Uniqueness
1-(3,4-Dimethoxybenzenecarbothioyl)piperidine is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C14H19NO2S |
---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H19NO2S/c1-16-12-7-6-11(10-13(12)17-2)14(18)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
SMALAJBPLDUVSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC |
Origin of Product |
United States |
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